2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine chemical structure properties
2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine chemical structure properties
Structural Properties, Synthesis, and Medicinal Chemistry Applications[1][2]
Abstract
This technical guide provides an in-depth analysis of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine , a privileged bicyclic scaffold in medicinal chemistry.[1] Belonging to the imidazo[1,2-a]pyridine class, this compound serves as a critical intermediate for the development of GABA-A receptor modulators, anti-infectives, and oncology therapeutics.[1] This document details its physicochemical properties, validated synthesis protocols, and structure-activity relationship (SAR) logic, designed for researchers in drug discovery.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound features a fused 5,6-bicyclic system (imidazo[1,2-a]pyridine) substituted with a methyl group at the 8-position and a 3-bromophenyl ring at the 2-position.[1]
Key Structural Features:
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Scaffold: Imidazo[1,2-a]pyridine (Bridgehead nitrogen heterocycle).[1][2]
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8-Methyl Group: Increases lipophilicity and introduces steric bulk near the bridgehead nitrogen, often improving metabolic stability by blocking the C8 position from oxidative metabolism.[1]
-
3-Bromophenyl Moiety: Located at the C2 position.[1][3] The meta-bromine serves as a versatile "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing for rapid library generation.[1]
Table 1: Predicted Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₁₄H₁₁BrN₂ | Core composition |
| Molecular Weight | 287.16 g/mol | Fragment-based drug design (FBDD) compliant |
| cLogP | 3.8 – 4.1 | High lipophilicity; suggests good membrane permeability |
| TPSA | ~17-18 Ų | Low polar surface area; indicates BBB penetrability |
| H-Bond Acceptors | 2 (N1, N4) | Interaction points for receptor binding |
| pKa (Conj.[1][3] Acid) | ~5.5 – 6.0 | Weakly basic; protonation occurs at N1 (pyridine-like nitrogen) |
Medicinal Chemistry & SAR Logic
The imidazo[1,2-a]pyridine core is a "privileged structure" found in marketed drugs like Zolpidem (sedative) and Olprinone (cardiotonic).[1]
2.1 Pharmacophore Analysis
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GABA-A Receptor Modulation: The 2-phenylimidazo[1,2-a]pyridine motif mimics the benzodiazepine binding pharmacophore.[1] The 8-methyl group often enhances selectivity for specific receptor subunits (e.g.,
1 vs 2) by inducing a specific conformational tilt in the binding pocket.[1] -
Metabolic Stability: The C3 position is highly nucleophilic and prone to metabolic oxidation or conjugation.[1] However, in this intermediate, C3 is unsubstituted, leaving it open for functionalization (e.g., formylation via Vilsmeier-Haack) to create bioactive amides similar to Zolpidem.
2.2 Visualization: SAR & Functionalization Logic
The following diagram illustrates the strategic importance of each site on the molecule.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's substituents.[1]
Synthesis Strategy
The most robust route for synthesizing 2-aryl-imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with
3.1 Retrosynthetic Analysis
-
Target: 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine[1]
-
Precursors: 2-Amino-3-methylpyridine + 2-Bromo-1-(3-bromophenyl)ethan-1-one.[1]
-
Mechanism: Hantzsch-type condensation involving N-alkylation of the ring nitrogen followed by cyclodehydration.[1]
3.2 Experimental Protocol (Standardized)
Objective: Synthesis of 2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine on a 5 mmol scale.
Reagents:
-
2-Amino-3-methylpyridine (540 mg, 5.0 mmol)[1]
-
2-Bromo-1-(3-bromophenyl)ethan-1-one (1.39 g, 5.0 mmol)[1]
-
Sodium Bicarbonate (NaHCO₃) (840 mg, 10.0 mmol)
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Ethanol (EtOH) (25 mL, anhydrous)
Workflow:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylpyridine in 25 mL of ethanol.
-
Addition: Add 2-bromo-1-(3-bromophenyl)ethan-1-one in one portion. The solution may turn slightly yellow.[1]
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The product typically appears as a fluorescent spot under UV (254 nm).
-
Neutralization: Cool the reaction to room temperature. Add solid NaHCO₃ and stir for 30 minutes to neutralize the hydrobromide salt formed in situ.
-
Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid by recrystallization from ethanol/water or via flash column chromatography (SiO₂, gradient 0-20% EtOAc/Hexane).[1]
Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.[1]
3.3 Visualization: Synthesis Pathway
Figure 2: Step-wise condensation pathway for the synthesis of the target compound.
Applications in Drug Development[1]
4.1 Library Expansion (Suzuki-Miyaura Coupling)
The 3-bromo substituent is strategically placed to allow for the introduction of diverse aryl or heteroaryl groups.[1]
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Reaction: Coupling with aryl boronic acids.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
-
Utility: This allows researchers to scan the "Right-Hand Side" (RHS) of the binding pocket, optimizing hydrophobic interactions.[1]
4.2 C3-Functionalization
Post-synthesis, the C3 position (on the imidazole ring) remains the most electron-rich site.[1]
-
Formylation: Reaction with POCl₃/DMF yields the 3-carbaldehyde, a precursor to alpidem analogs.[1]
-
Halogenation: Treatment with NIS or NBS allows for subsequent cross-coupling at the C3 position, enabling the construction of 2,3-diaryl systems.[1]
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry. National Institutes of Health (PMC). Review of synthesis and biological activities of the scaffold.[4][5][2][6]
-
Groebke–Blackburn–Bienaymé Reaction. MDPI.[1] One-pot synthesis strategies for imidazo[1,2-a]pyridines.[1] [1]
-
2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine Properties. PubChem/Echemi.[1][7] Data on the close structural isomer (4-bromo) used for property estimation.[1]
-
Synthesis of 3-substituted imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry. Fundamental protocols for condensation and functionalization.[8]
Sources
- 1. CAS 888-61-9: 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyri… [cymitquimica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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